molecular formula C8H5BrFNO4 B1418542 Methyl 4-bromo-2-fluoro-5-nitrobenzoate CAS No. 1153285-35-8

Methyl 4-bromo-2-fluoro-5-nitrobenzoate

Cat. No. B1418542
M. Wt: 278.03 g/mol
InChI Key: VUWUSIPTJCXEGH-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-fluoro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H5BrFNO4 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-2-fluoro-5-nitrobenzoate” can be represented by the InChI code 1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 . The compound has a molecular weight of 278.03 g/mol .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-fluoro-5-nitrobenzoate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 278.03 g/mol . The compound has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors .

Scientific Research Applications

1. Radiotracer Synthesis and Brain Imaging

  • Methyl 4-bromo-2-fluoro-5-nitrobenzoate derivatives have been synthesized for potential use as in vivo substrates for brain imaging, particularly for acetylcholinesterase in brain tissues. These compounds, with modifications, were explored for their potential in brain imaging, although they were not found suitable as in vivo radiotracers for studying acetylcholinesterase due to their fast washout from the brain and lack of significant retention in regions of high acetylcholinesterase activity (Bormans et al., 1996).

2. PET Imaging Agents for Amyloid Plaques in Alzheimer's

  • Compounds related to Methyl 4-bromo-2-fluoro-5-nitrobenzoate have been studied as positron emission tomography (PET) imaging agents for amyloid plaques in Alzheimer's disease. These compounds demonstrated high binding affinities for amyloid-beta plaques and showed promising results as PET imaging agents, potentially aiding in the early diagnosis and treatment follow-up of Alzheimer's disease patients (Serdons et al., 2009).

3. PET Tumor Imaging

  • Benzimidazole derivatives of Methyl 4-bromo-2-fluoro-5-nitrobenzoate have been synthesized and evaluated for their potential as PET tumor imaging agents. These compounds have shown meaningful results in biodistribution assays and could be promising candidates for tumor imaging due to their favorable uptake ratios in tumors compared to other organs (Zhang et al., 2010).

4. Hypoxic Tissue Markers

  • Fluoronitroimidazoles derivatives, structurally related to Methyl 4-bromo-2-fluoro-5-nitrobenzoate, have been prepared as potential in vivo markers of hypoxic cells in tumors, and ischemic areas of the heart and brain. These compounds showed a uniform distribution in tissues, and their potential as markers of hypoxic tissue is being explored further (Jerabek et al., 1986).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-bromo-2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWUSIPTJCXEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-fluoro-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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